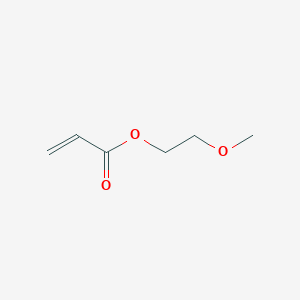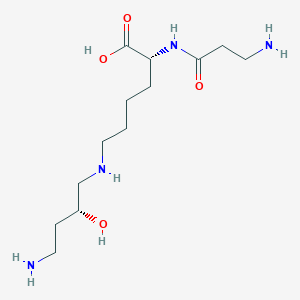
4,6-Diethyldibenzothiophene
Vue d'ensemble
Description
4,6-Diethyldibenzothiophene is a polycyclic aromatic hydrocarbon with the molecular formula C16H16S . It is a sulfur-containing compound often referred to as a sulfur-containing heterocycle.
Molecular Structure Analysis
The molecular weight of 4,6-Diethyldibenzothiophene is 240.36 g/mol . The InChI string is1S/C16H16S/c1-3-11-7-5-9-13-14-10-6-8-12(4-2)16(14)17-15(11)13/h5-10H,3-4H2,1-2H3 . The SMILES string is CCC1=C2C(=CC=C1)C3=CC=CC(=C3S2)CC . Physical And Chemical Properties Analysis
4,6-Diethyldibenzothiophene is a solid with a melting point of 49-50 °C . It is insoluble in water but soluble in organic solvents such as benzene and dichloromethane .Applications De Recherche Scientifique
Microbial Desulfurization
4,6-Diethyldibenzothiophene (4,6-DEDBT) is utilized in microbial desulfurization studies. Research has demonstrated that certain bacterial isolates, such as Arthrobacter species, can selectively remove sulfur from sterically hindered dibenzothiophenes like 4,6-DEDBT. This process involves intermediates such as 4,6-DEDBT sulfone and ultimately produces sulfur-free compounds like 2-hydroxy-3,3(prm1)-diethylbiphenyl (HDEBP) (Lee, Senius, & Grossman, 1995).
Hydrodesulfurization Inhibition Studies
Studies on the hydrodesulfurization (HDS) of 4,6-DEDBT focus on understanding the inhibitory effects on this process. For instance, compounds like 3-ethylcarbazole and naphthalene have been found to inhibit the HDS rate of 4,6-DEDBT, providing insights into the mechanisms of HDS and potential strategies for optimizing this process (Ho, 2003; Ho & Nguyen, 2004; Ho & Qiao, 2010).
Catalyst Optimization and Kinetics
Research into the hydrodesulfurization of 4,6-DEDBT also extends to catalyst optimization. Studies have explored the kinetics of this process, how different catalysts like NiMo/Al2O3 affect the reactivity, and the mechanisms of transformation. This research helps in developing more efficient catalysts for sulfur removal in various industrial applications (Meille et al., 1997; Safa & Ma, 2016; Varga et al., 2006; Ho & McConnachie, 2011; Ho, 2016; Egorova & Prins, 2004).
Oxidation Studies
The oxidation kinetics of 4,6-DEDBT have been a subject of study, particularly in contexts like fuel desulfurization. Understanding the oxidation behavior of 4,6-DEDBT in various catalyst systems provides valuable information for the development of processes like oxidative desulfurization (Te, Fairbridge, & Ring, 2001; Dávila et al., 2019).
Synthesis and Chemical Characterization
Research into the synthesis of 4,6-DEDBT and its derivatives plays a crucial role in understanding its chemical properties and potential applications. This includes studies on efficient synthesis methods and characterization of its chemical behavior (Kuehm-Caubère et al., 1996; Katritzky & Perumal, 1990).
Biodesulfurization Pathways
Studies have also focused on the biodesulfurization pathways of 4,6-DEDBT, identifying key metabolites and constructing desulfurization pathways. This research is significant in understanding how microorganisms can be utilized to remove sulfur from complex organic compounds (MacPherson et al., 1998).
Safety And Hazards
Propriétés
IUPAC Name |
4,6-diethyldibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16S/c1-3-11-7-5-9-13-14-10-6-8-12(4-2)16(14)17-15(11)13/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQGGSYHJPHWFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=CC=CC(=C3S2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348890 | |
| Record name | 4,6-Diethyldibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diethyldibenzothiophene | |
CAS RN |
132034-91-4 | |
| Record name | 4,6-Diethyldibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















